1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid
Overview
Description
1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid is an organic compound with the molecular formula C12H15ClN2O2 It is a derivative of piperidine and pyridine, featuring a chlorinated pyridine ring attached to a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Chlorination of Pyridine: Pyridine is chlorinated to form 6-chloropyridine.
Formation of 6-Chloropyridin-3-ylmethylamine: 6-Chloropyridine is reacted with formaldehyde and hydrogen to form 6-chloropyridin-3-ylmethylamine.
Coupling with Piperidine-3-carboxylic Acid: The 6-chloropyridin-3-ylmethylamine is then coupled with piperidine-3-carboxylic acid under appropriate conditions to yield the final product[][2].
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography[2][2].
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorinated pyridine ring to a more reduced form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chlorinated pyridine ring and piperidine carboxylic acid moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor signaling .
Comparison with Similar Compounds
1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
6-Chloropyridin-3-ylmethylamine: A precursor in the synthesis of the target compound.
2-Chloro-5-(methylaminomethyl)pyridine: Another chlorinated pyridine derivative with different substitution patterns.
Uniqueness: 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorinated pyridine ring and a piperidine carboxylic acid moiety makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-4-3-9(6-14-11)7-15-5-1-2-10(8-15)12(16)17/h3-4,6,10H,1-2,5,7-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKAPRRWHAJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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